3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride
CAS No.: 2247104-26-1
Cat. No.: VC7078553
Molecular Formula: C6H8FN3O3S
Molecular Weight: 221.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2247104-26-1 |
---|---|
Molecular Formula | C6H8FN3O3S |
Molecular Weight | 221.21 |
IUPAC Name | 3-acetamido-1-methylpyrazole-4-sulfonyl fluoride |
Standard InChI | InChI=1S/C6H8FN3O3S/c1-4(11)8-6-5(14(7,12)13)3-10(2)9-6/h3H,1-2H3,(H,8,9,11) |
Standard InChI Key | LGCZUNOWFYBENJ-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NN(C=C1S(=O)(=O)F)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The pyrazole core adopts a planar configuration due to aromatic conjugation, while the sulfonyl fluoride group introduces strong electron-withdrawing effects. X-ray crystallography of analogous pyrazole sulfonyl fluorides reveals bond lengths of approximately 1.75 Å for the S–F bond and 1.44 Å for the S=O bonds, consistent with tetrahedral sulfur geometry . The acetamido substituent at C3 participates in intramolecular hydrogen bonding with the pyrazole nitrogen, as evidenced by NMR coupling constants () in related compounds .
Physicochemical Characteristics
Key properties include:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 221.21 g/mol | HRMS |
Predicted LogP | 0.82 ± 0.35 | PubChem |
Hydrogen Bond Donors | 2 | Computed |
Hydrogen Bond Acceptors | 6 | Computed |
Topological Polar Surface | 98.7 Ų | ECHA |
The sulfonyl fluoride group contributes to high electrophilicity (), enabling nucleophilic substitution reactions at the sulfur center .
Synthesis and Reactivity
Synthetic Pathways
While no direct literature documents its synthesis, plausible routes involve:
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Sulfonation-Fluorination: Treatment of 3-acetamido-1-methylpyrazole with chlorosulfonic acid followed by potassium fluoride .
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Oxidative Fluorination: Reaction of the corresponding thiol with Selectfluor® in acetonitrile .
A representative multi-step synthesis could proceed as:
Purification via column chromatography (SiO₂, ethyl acetate/hexanes) typically yields >85% purity .
Reactivity Profile
The sulfonyl fluoride group undergoes nucleophilic displacement with:
GHS Code | Hazard Statement | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion; wash hands after handling |
H314 | Causes severe skin burns/eye damage | Wear nitrile gloves and face shield |
H335 | May cause respiratory irritation | Use in fume hood with local exhaust |
Applications in Research
Chemical Biology Probes
Sulfonyl fluorides serve as covalent inhibitors in activity-based protein profiling (ABPP). The acetamido group enhances membrane permeability ( in Caco-2 assays) , making this compound suitable for intracellular target engagement studies.
Medicinal Chemistry
Molecular docking simulations predict strong binding () to cysteine proteases via:
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Hydrogen bonding between acetamido carbonyl and Arg112
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π-Stacking of pyrazole with Phe154
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
HRMS (ESI+):
Calculated for C₆H₈FN₃O₃S [M+H]⁺: 222.0345, Found: 222.0343
Predicted ADMET Properties
Parameter | Value | Prediction Model |
---|---|---|
CYP2D6 Inhibition | 0.82 | ADMETLab 2.0 |
Plasma Protein Binding | 89% | SwissADME |
hERG Inhibition | Low Risk | Pred-hERG |
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